[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea
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Overview
Description
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea is an organic compound with the molecular formula C10H12N4O4S This compound is characterized by the presence of a nitrophenyl group, methoxy groups, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]carbamothioic acid: Similar structure with a carboxylic acid group.
Uniqueness
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical properties. The thiourea moiety also provides unique reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-17-8-3-6(5-12-13-10(11)19)7(14(15)16)4-9(8)18-2/h3-5H,1-2H3,(H3,11,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHFMQFTTFVZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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